2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring a combination of nitrophenyl, trifluoromethylphenyl, imidazole, thiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Core: This can be achieved by reacting 3-nitrobenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a thioacetic acid derivative to introduce the thioether linkage.
Thiazole Ring Introduction: The final step involves the reaction of the thioether intermediate with a thiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethylphenyl and thiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are often employed.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole, thiazole, or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethylphenyl groups could play roles in binding to hydrophobic pockets, while the imidazole and thiazole rings might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-nitrophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure but with different substitution patterns on the phenyl rings.
2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiazole ring.
Uniqueness
The unique combination of nitrophenyl, trifluoromethylphenyl, imidazole, thiazole, and acetamide groups in 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O3S2/c22-21(23,24)14-4-2-5-15(10-14)28-17(13-3-1-6-16(9-13)29(31)32)11-26-20(28)34-12-18(30)27-19-25-7-8-33-19/h1-11H,12H2,(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYJXSKTQIDGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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